Diisopropyl dodecanedioate
Description
Diisopropyl dodecanedioate is an ester derived from dodecanedioic acid (a 12-carbon dicarboxylic acid) and isopropyl alcohol. Structurally, it features two isopropyl groups esterified to the terminal carboxyl groups of dodecanedioic acid. Its chemical formula is C₁₈H₃₄O₄, with a molecular weight of 314.46 g/mol . While its primary applications include lubricants, plasticizers, and personal care products, its safety and functional performance are often compared to structurally analogous esters, such as diisopropyl sebacate, dioctyldodecyl dodecanedioate, and diethylhexyl adipate .
Properties
CAS No. |
61635-55-0 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
dipropan-2-yl dodecanedioate |
InChI |
InChI=1S/C18H34O4/c1-15(2)21-17(19)13-11-9-7-5-6-8-10-12-14-18(20)22-16(3)4/h15-16H,5-14H2,1-4H3 |
InChI Key |
VDAKTNSFAPXQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCCCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Diisopropyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Diisopropyl dodecanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanedioic acid and isopropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and isopropanol.
Scientific Research Applications
Chemical Synthesis
1. Organic Synthesis:
Diisopropyl dodecanedioate acts as a reagent in organic synthesis, particularly as an intermediate for producing other chemicals. Its ability to undergo hydrolysis allows it to revert to dodecanedioic acid and isopropanol, making it useful in synthetic pathways that require these components.
2. Polymer Chemistry:
The compound is employed in the formulation of polymers and plastics. It can be used as a plasticizer, enhancing flexibility and durability in polymer products. Additionally, this compound serves as a cross-linking agent in the production of polyurethane foams and coatings, contributing to improved mechanical properties and thermal stability.
Biological Applications
1. Lipid Metabolism Studies:
In biological research, this compound is utilized as a model compound for studying lipid metabolism. Its ester bond can be hydrolyzed to release dodecanedioic acid, which participates in various metabolic pathways. This property makes it significant for research into metabolic disorders and lipid-related diseases.
2. Drug Delivery Systems:
The compound has been investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Its chemical structure allows for controlled release of therapeutic agents, making it a candidate for developing advanced drug formulations.
Industrial Applications
1. Lubricants and Coatings:
this compound is used in formulating lubricants that require low volatility and high thermal stability. It also finds applications in coatings where it enhances adhesion and resistance to environmental factors.
2. Cosmetic Industry:
In the cosmetic sector, this compound serves as an emollient and fixative in products like perfumes and lotions. Its non-greasy feel and ability to improve product texture make it a popular choice among formulators .
Case Studies
-
Polymer Development:
A study on the use of this compound as a plasticizer demonstrated improved flexibility in PVC formulations, highlighting its effectiveness compared to traditional plasticizers like phthalates. -
Drug Formulation:
Research into the use of this compound in liposomal drug delivery systems showed enhanced stability and controlled release profiles for encapsulated drugs, indicating its potential for improving therapeutic efficacy. -
Cosmetic Formulations:
A case study evaluating this compound in skin creams revealed increased moisture retention and a smoother application feel compared to formulations without this compound.
Mechanism of Action
The mechanism of action of diisopropyl dodecanedioate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release dodecanedioic acid, which can then participate in metabolic pathways. The ester itself can also interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Diisopropyl dodecanedioate shares functional similarities with other dicarboxylic acid esters, but its branching and alkyl chain length differentiate its behavior. Key comparisons include:
Key Observations :
- Longer alkyl chains (e.g., dioctyldodecyl dodecanedioate) increase hydrophobicity (higher LogP), enhancing suitability as lubricants but reducing biodegradability .
- Branching in isopropyl groups (vs. linear chains in diethylhexyl adipate) improves thermal stability but may alter metabolic pathways .
Biological Activity
Diisopropyl dodecanedioate (DID) is an ester derived from dodecanedioic acid, a dicarboxylic acid with significant industrial applications, particularly in the synthesis of polymers and plasticizers. Understanding the biological activity of DID is crucial for its safe use in various applications, including cosmetics and pharmaceuticals. This article reviews the biological properties of DID, including its toxicity, potential therapeutic effects, and mechanisms of action.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 286.42 g/mol
- CAS Number : 105-67-9
The compound is characterized by its long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes.
Toxicological Profile
The toxicological assessment of this compound includes studies on acute toxicity, dermal irritation, and sensitization. According to the CIR Expert Panel:
- Acute Oral Toxicity : Studies indicate that DID exhibits low acute toxicity when administered orally. The LD50 value is significantly high, suggesting minimal risk under normal exposure conditions .
- Dermal Irritation : In animal models, DID has shown mild to moderate dermal irritation. The compound did not elicit significant allergic reactions in sensitization tests .
- Reproductive and Developmental Toxicity : Limited data are available; however, existing studies suggest that DID does not pose significant reproductive or developmental risks at typical exposure levels .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inflammatory Response Modulation : DID has been shown to enhance skin sensitization in mouse models. It activates transient receptor potential ankyrin 1 (TRPA1), a receptor involved in nociception and inflammation .
- Cellular Uptake and Metabolism : The long carbon chain facilitates membrane penetration, potentially affecting cellular lipid metabolism and signaling pathways related to inflammation and pain .
Case Study 1: Skin Sensitization
A study conducted on BALB/c mice demonstrated that diisopropyl sebacate (a related compound) facilitated skin sensitization to fluorescein isothiocyanate (FITC). This suggests that this compound may have similar effects due to structural similarities. The study highlighted increased dendritic cell trafficking from the skin to lymph nodes, indicating an adjuvant effect on immune response .
| Parameter | Observation |
|---|---|
| Animal Model | BALB/c Mice |
| Substance Tested | Diisopropyl Sebacate |
| Effect | Enhanced skin sensitization |
| Mechanism | TRPA1 activation |
Case Study 2: Cosmetic Safety Assessment
In a safety assessment for cosmetic use, this compound was evaluated alongside other dicarboxylic acid esters. The panel concluded that these compounds are generally safe for use in cosmetics when formulated to minimize skin penetration. However, concerns were raised regarding the potential for dermal absorption leading to systemic effects if used improperly .
Summary of Biological Activity
The biological activity of this compound reveals a complex profile characterized by low acute toxicity but potential for skin sensitization. Its mechanisms of action involve modulation of inflammatory pathways and cellular interactions influenced by its chemical structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
